1,2-O-Isopropylidene-alpha-D-glucofuranose
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Overview
Description
1,2-O-Isopropylidene-alpha-D-glucofuranose is a carbohydrate derivative with a unique structure that includes an isopropylidene group protecting the hydroxyl groups at positions 1 and 2 of the hexofuranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-Isopropylidene-alpha-D-glucofuranose typically involves the protection of the hydroxyl groups on a hexofuranose precursor. One common method is the reaction of the hexofuranose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the isopropylidene acetal .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-O-Isopropylidene-alpha-D-glucofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can produce various ethers or esters.
Scientific Research Applications
1,2-O-Isopropylidene-alpha-D-glucofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives and macrocycles.
Biology: The compound can be used in the study of carbohydrate-protein interactions and as a probe in glycosylation studies.
Mechanism of Action
The mechanism of action of 1,2-O-Isopropylidene-alpha-D-glucofuranose involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylidene group can protect the hydroxyl groups from unwanted reactions, allowing for selective modifications at other positions on the molecule. This selective reactivity is crucial for its use in targeted synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
- 1,2-O-(1-methylethylidene)-alpha-D-glucofuranose
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose
Uniqueness
1,2-O-Isopropylidene-alpha-D-glucofuranose is unique due to its specific stereochemistry and the presence of the isopropylidene group, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specialized synthetic applications and research studies .
Properties
IUPAC Name |
1-[(3aR,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4?,5-,6?,7+,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGCXQKYCBBHAH-SHIRPBDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C(O[C@@H]2O1)C(CO)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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